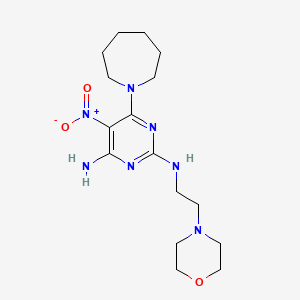

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis of Heterocyclic Compounds : The chemical structure mentioned is closely related to heterocyclic compounds that have been synthesized for various applications. For instance, a study by Matlock et al. (2015) reported the concise synthesis of stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines. This synthesis method could potentially be applicable to the synthesis of "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine," showcasing the versatility of these compounds in generating a wide range of heterocycles with potential applications in pharmaceuticals and material science (Matlock et al., 2015).

Photophysics and Photochemistry

Photoaffinity Probes for Receptors : Kagabu et al. (2000) synthesized azido analogues of imidacloprid as candidate photoaffinity probes for nicotinic acetylcholine receptors (nAChRs). The azido group's presence increased the affinity for these receptors, indicating the potential of incorporating azido groups (similar to the nitro group in the mentioned compound) for developing receptor probes. This research suggests that "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine" might be explored for its interactions with biological targets, particularly in understanding receptor-ligand interactions (Kagabu et al., 2000).

Material Science and Engineering

Advanced Materials Development : The study of 2-aminopyrimidines by Quesada et al. (2004) discussed the molecular-electronic structures and supramolecular assemblies of these compounds, emphasizing their potential in material science, particularly in designing materials with specific electronic properties. The nitroso and amino functionalities contribute to extensive hydrogen bonding, suggesting that "6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine" could be relevant in creating materials with desired structural and electronic characteristics (Quesada et al., 2004).

Eigenschaften

IUPAC Name |

6-(azepan-1-yl)-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(22-6-3-1-2-4-7-22)20-16(19-14)18-5-8-21-9-11-26-12-10-21/h1-12H2,(H3,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYNDQIURNJAAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(azepan-1-yl)-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2666836.png)

![N-(2-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2666838.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2666839.png)

![8a-Methyl-1,2,5,6,7,8-hexahydroimidazo[1,5-a]pyridin-3-one](/img/structure/B2666842.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2666847.png)

![Ethyl 2-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2666849.png)